molecular formula C9H15BrO4 B149299 4-Acetoxy-2-bromomethylbutyl acetate CAS No. 126617-57-0

4-Acetoxy-2-bromomethylbutyl acetate

Cat. No. B149299
M. Wt: 267.12 g/mol
InChI Key: MENZMGPKBUFQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetoxy-2-bromomethylbutyl acetate is a chemical compound that belongs to the family of acetate esters. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. This chemical compound has a wide range of applications in the field of chemistry and biochemistry.

Mechanism Of Action

The mechanism of action of 4-Acetoxy-2-bromomethylbutyl acetate is not well understood. However, it is believed that it acts as a nucleophile in various chemical reactions. It can also act as an electrophile in some reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Acetoxy-2-bromomethylbutyl acetate are not well studied. However, it is believed to have low toxicity and is not harmful to human health.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Acetoxy-2-bromomethylbutyl acetate in lab experiments include its high purity, stability, and ease of handling. It is also relatively inexpensive and readily available. However, its limitations include its limited solubility in some solvents and its potential reactivity with some chemicals.

Future Directions

There are several future directions for the use of 4-Acetoxy-2-bromomethylbutyl acetate in scientific research. One direction is the synthesis of new pharmaceutical compounds using this reagent. Another direction is the study of its mechanism of action and its potential applications in various chemical reactions. Additionally, the development of new synthesis methods for this reagent is also a potential future direction.
Conclusion:
In conclusion, 4-Acetoxy-2-bromomethylbutyl acetate is a useful reagent in scientific research for the synthesis of various organic compounds. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this reagent in various fields of chemistry and biochemistry.

Scientific Research Applications

4-Acetoxy-2-bromomethylbutyl acetate is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceutical compounds, such as antiviral and anticancer drugs. It is also used in the synthesis of natural products, such as terpenes and steroids.

properties

CAS RN

126617-57-0

Product Name

4-Acetoxy-2-bromomethylbutyl acetate

Molecular Formula

C9H15BrO4

Molecular Weight

267.12 g/mol

IUPAC Name

[3-(acetyloxymethyl)-4-bromobutyl] acetate

InChI

InChI=1S/C9H15BrO4/c1-7(11)13-4-3-9(5-10)6-14-8(2)12/h9H,3-6H2,1-2H3

InChI Key

MENZMGPKBUFQAI-UHFFFAOYSA-N

SMILES

CC(=O)OCCC(COC(=O)C)CBr

Canonical SMILES

CC(=O)OCCC(COC(=O)C)CBr

synonyms

1,4-Butanediol,2-(bromomethyl)-,diacetate(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-acetoxy-2-hydroxymethylbutyl acetate (11.04 g, 0.054 mol) and triphenylphospine (21.27 g, 0.081 mol) in dry dichloro methane (150 ml) was stirred at 0° C., and N-bromo-succinimide (14.43 g, 0.081 mol) was added in portions. The mixture was kept at 0° C. for 20 h, evaporated to small volume and stirred with 50 ml of ethyl acetate+n-hexane (1+1). The white triphenylphospine oxide was filtered off and washed with a little ethyl acetate+n-hexane (1-1). The combined filtrate was evaporated and purified on a 200 g SiO2 column with ethyl acetate+n-hexane (1+1) as eluent. The 250-550 ml fraction was evaporated in vacuum to give 11.90 g (82%) of pure 4-acetoxy-2-bromomethylbutyl acetate. TLC on silica (ethyl acetate+n-hexane 1+1): Rf 0.59.
Name
4-acetoxy-2-hydroxymethylbutyl acetate
Quantity
11.04 g
Type
reactant
Reaction Step One
Quantity
21.27 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.43 g
Type
reactant
Reaction Step Two

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